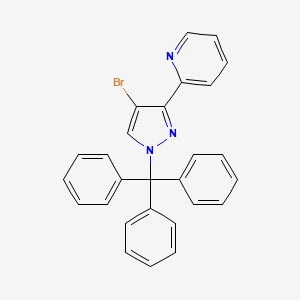![molecular formula C15H20ClNO4 B8052158 Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B8052158.png)
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate is a chemical compound with the molecular formula C15H20ClNO4. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate typically involves the reaction of chloromethyl chloroformate with tert-butyl carbamate and phenylalanine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:
Formation of the intermediate: Chloromethyl chloroformate reacts with tert-butyl carbamate to form an intermediate compound.
Coupling with phenylalanine: The intermediate is then reacted with phenylalanine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The chloromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to modifications in their structure and function. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties.
Comparación Con Compuestos Similares
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate is unique due to its stability and reactivity. Similar compounds include:
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate: Similar structure but with a methyl group instead of a phenyl group.
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate: Contains a hydroxyl group, making it more reactive in certain conditions.
These similar compounds share some properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in various research and industrial contexts.
Propiedades
IUPAC Name |
chloromethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(13(18)20-10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVSSXVVRYYLKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-Methoxyphenyl)methyl]-3-phenyl-2-azaspiro[3.5]nonane](/img/structure/B8052081.png)
![2-[3-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]sulfanylacetic acid](/img/structure/B8052094.png)
![2-[3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]sulfanylacetic acid](/img/structure/B8052104.png)
![2-[3-[(4-Methoxybenzoyl)amino]-6-methyl-2-oxopyridin-1-yl]acetic acid](/img/structure/B8052108.png)
![Methyl 3-[4-chloro-2-(4-methoxyphenyl)-6-methylpyrimidin-5-yl]propanoate](/img/structure/B8052118.png)
![Methyl 3-[4-chloro-6-methyl-2-(4-methylphenyl)pyrimidin-5-yl]propanoate](/img/structure/B8052125.png)



![Ethyl [4-(2,3-difluorophenyl)-2-oxopyrimidin-1(2h)-yl]acetate](/img/structure/B8052143.png)

![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B8052164.png)

![Methyl 3-[4-chloro-2-(3-fluorophenyl)-6-methylpyrimidin-5-yl]propanoate](/img/structure/B8052170.png)
